molecular formula C7H6N4OS B13034459 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol

4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol

Cat. No.: B13034459
M. Wt: 194.22 g/mol
InChI Key: JVKNTXIMVSGNDG-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is a heterocyclic compound that contains both a thiadiazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol typically involves the reaction of 2-chloropyridine with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often include heating the mixture to reflux for several hours to ensure complete formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-1,3,4-thiadiazol-2-yl)pyridine: Similar structure but lacks the hydroxyl group on the pyridine ring.

    4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol: Contains a phenol group instead of a pyridine ring.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a pyridine ring.

Uniqueness

4-(5-Amino-1,3,4-thiadiazol-2-yl)pyridin-2-ol is unique due to the presence of both a thiadiazole and a pyridine ring, which may contribute to its diverse biological activities. The hydroxyl group on the pyridine ring also provides additional sites for chemical modification, potentially enhancing its activity and selectivity .

Properties

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C7H6N4OS/c8-7-11-10-6(13-7)4-1-2-9-5(12)3-4/h1-3H,(H2,8,11)(H,9,12)

InChI Key

JVKNTXIMVSGNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C2=NN=C(S2)N

Origin of Product

United States

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